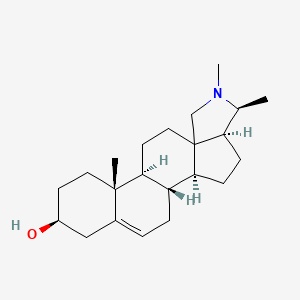
Latifoline (Funtumia)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Latifoline is a new alkaloid from Funtumia latifolia Stapf. barks.
科学的研究の応用
Latifoline (Funtumia) Applications in Scientific Research
Latifoline, a pyrrolizidine diester alkaloid, is derived from Funtumia latifolia and composed of retronecine and latifolic and angelic acids. It has garnered interest in scientific research due to its unique chemical structure and potential biological activities.
Chemistry
Latifoline serves as a model compound for studying pyrrolizidine alkaloids. Its synthesis can be achieved through the esterification of retronecine with latifolic and angelic acids, requiring specific catalysts and controlled reaction conditions to ensure the correct stereochemistry of the product. Industrial production involves extracting the compound from the bark of Funtumia latifolia, followed by solvent extraction, purification, and crystallization.
Biology
Latifoline is investigated for its potential biological activities, including antimicrobial and anticancer properties. As an open diester pyrrolizidine alkaloid, it exhibits less potent cytotoxicity compared to macrocyclic pyrrolizidine alkaloids with α,β-unsaturation. Studies have shown that latifoline only slightly inhibits cell colony formation and induces no morphological effects at concentrations where macrocyclic counterparts significantly inhibit cell colony formation and induce megalocytosis.
Medicine
Latifoline is explored for potential therapeutic applications, particularly in treating certain diseases. It interacts with specific molecular targets and pathways, binding to certain enzymes and receptors, modulating their activity, which can lead to biological effects such as the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Industrial Applications
Latifoline is used in synthesizing other complex organic compounds.
Case Studies and Research Findings
- Antimicrobial and Anti-inflammatory Properties of Funtumia elastica : A study on Funtumia elastica, which contains latifoline, demonstrated that ethanol extracts from the leaves and stem bark possess antimicrobial activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis, Candida albicans, Aspergillus flavus, and Aspergillus niger . The minimum inhibitory concentration (MIC) ranges for both leaf and bark extracts were 125 to 1550 µg/mL and 125 to 1750 µg/mL, respectively . Additionally, the extracts exhibited significant anti-inflammatory activity at doses of 30, 100, and 300 mg/kg .
- Impact of Structure on Biological Activity : Research indicates that the open diester structure of latifoline results in less cytotoxicity compared to macrocyclic PAs with α,β-unsaturation, suggesting that the macrocyclic structure and α,β-unsaturation are crucial for cytotoxic effects.
- Degradation During Plant Processing : Studies on Cynoglossum latifolium show that latifoline can degrade significantly during the drying process, potentially forming 7-Angelylretronecine through enzymatic activity.
- Applications of Funtumia elastica : Funtumia elastica has a history in ethnopharmacology for treating conditions such as whooping cough, asthma, blennorhea, painful menstruation, fungal infections, and wounds .
特性
CAS番号 |
4438-06-6 |
|---|---|
分子式 |
C22H35NO |
分子量 |
329.5 g/mol |
IUPAC名 |
(1R,2S,5S,6S,12S,13R,16S)-6,7,13-trimethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-16-ol |
InChI |
InChI=1S/C22H35NO/c1-14-18-6-7-20-17-5-4-15-12-16(24)8-10-21(15,2)19(17)9-11-22(18,20)13-23(14)3/h4,14,16-20,24H,5-13H2,1-3H3/t14-,16-,17+,18+,19-,20-,21-,22?/m0/s1 |
InChIキー |
KCXUKADVTVDPOM-HEBIFMERSA-N |
SMILES |
CC1C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)CN1C |
異性体SMILES |
C[C@H]1[C@H]2CC[C@@H]3C2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)CN1C |
正規SMILES |
CC1C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)CN1C |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Latifoline; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















